Ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a tetrahydropyrimidine ring, a methoxyphenyl group, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 3-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiomorpholine and urea under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, known for their diverse biological activities.
Thiazole Derivatives: Compounds with a thiazole ring, exhibiting various pharmacological properties.
Uniqueness
ETHYL 4-(3-METHOXYPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of a tetrahydropyrimidine ring with a methoxyphenyl group and a thiomorpholine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H25N3O4S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H25N3O4S/c1-3-26-18(23)16-15(12-22-7-9-27-10-8-22)20-19(24)21-17(16)13-5-4-6-14(11-13)25-2/h4-6,11,17H,3,7-10,12H2,1-2H3,(H2,20,21,24) |
InChI Key |
GETNMASMDUUWLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OC)CN3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.